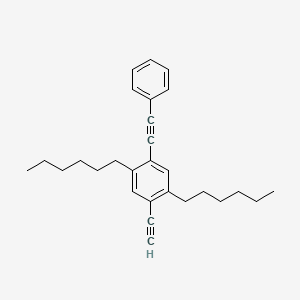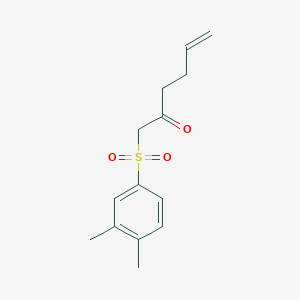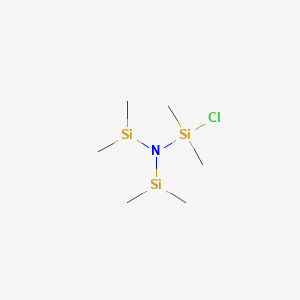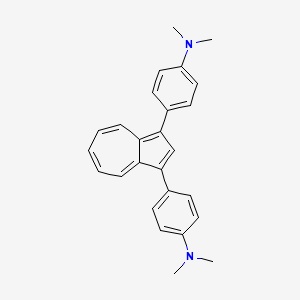![molecular formula C8H8O3 B14193447 2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate CAS No. 922504-35-6](/img/structure/B14193447.png)
2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate is an organic compound with a unique structure that includes both a prop-2-yn-1-yloxy group and a prop-2-ynoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate typically involves the reaction of propargyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate exerts its effects involves the reactivity of its functional groups. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, forming stable triazole linkages with azides. This reactivity is exploited in various applications, including the synthesis of complex molecules and the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Prop-2-yn-1-yloxy)ethoxy]ethanol: This compound has a similar structure but includes an additional ethoxy group, making it more hydrophilic.
Propargyl acrylate: This compound contains a propargyl group and an acrylate group, making it useful in polymerization reactions.
4-Oxo-4-(2-propyn-1-yloxy)butanoic acid: This compound has a similar propargyl group but includes a butanoic acid moiety, giving it different reactivity and applications.
Uniqueness
2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate is unique due to its combination of a prop-2-yn-1-yloxy group and a prop-2-ynoate group, which provides distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
922504-35-6 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-prop-2-ynoxyethyl prop-2-ynoate |
InChI |
InChI=1S/C8H8O3/c1-3-5-10-6-7-11-8(9)4-2/h1-2H,5-7H2 |
InChI Key |
OOUDFXXNIQZNGE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOC(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-](/img/structure/B14193376.png)
![1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193383.png)
![[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide](/img/structure/B14193390.png)
![2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14193398.png)


![2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14193423.png)

![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)



